Home > Products > Screening Compounds P25340 > N-{4-[(3-propoxybenzyl)amino]phenyl}acetamide
N-{4-[(3-propoxybenzyl)amino]phenyl}acetamide -

N-{4-[(3-propoxybenzyl)amino]phenyl}acetamide

Catalog Number: EVT-4650773
CAS Number:
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: 4-HPMAPSA is a Schiff's base investigated for its inhibitive effects on mild steel corrosion in hydrochloric acid []. The research explored its efficacy at various temperatures and concentrations, revealing a maximum inhibitive efficiency of 88.5% at a specific concentration and temperature [].

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

Compound Description: These compounds represent a series of analogues synthesized and characterized in a study exploring a convergent approach to building complex molecules []. These analogues feature diverse substitutions within their structure [].

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (5)

Compound Description: This compound, synthesized from 4,4′-diselanediyldianiline, was investigated for its cytotoxicity against specific oligodendrocytes, and its redox profile was evaluated []. The study utilized single-crystal X-ray diffraction to confirm the compound's structure [].

4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl) phenol (1)

Compound Description: This compound was investigated using DFT/B3LYP/6-311+G(d,p) basis set calculations to understand its theoretical properties, including its geometric structure, infrared spectral data, and electronic characteristics [].

N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl) acetamide (2)

Compound Description: Similar to compound 1, compound 2 underwent theoretical calculations using the DFT method to analyze its structural parameters, infrared spectral data, and electronic properties []. The study focused on how the substitution of an amino group affected these characteristics compared to compound 1 [].

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. Its development involved structure-guided design to achieve excellent FLAP binding potency and inhibition of LTB4 synthesis [].

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229)

Compound Description: AZD3229 acts as a potent pan-KIT mutant inhibitor []. Its discovery stemmed from structure-based design aimed at minimizing off-target effects on the KDR kinase to improve the tolerability profile compared to existing therapies [].

Compound Description: TH08 was studied for its antitumor activity in vivo against Ehrlich ascites carcinoma (EAC) in mice []. The research assessed its impact on tumor weight, survival time, and tumor cell growth inhibition, demonstrating its potential as a new antitumor agent [].

N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H -[1,2,4]triazole-3-ylsulfanyl)-acetamide

Compound Description: This compound, synthesized using Claisen-Schmidt condensation, was evaluated for in vitro antibacterial and antifungal activities [].

Compound Description: This research involved synthesizing a library of Schiff's bases from Indoline 2, 3-dione derivatives and N-(4-(4-aminophenylsulphonyl) phenyl) acetamide, which were further reacted to generate Mannich bases []. These compounds underwent antimicrobial activity assessments [].

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

Compound Description: OSU-03012 is a celecoxib derivative functioning as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor []. The study demonstrated its role in inhibiting PAK activity, suggesting its potential therapeutic benefits [, ].

2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: CHMFL-KIT-64 acts as a potent inhibitor against broad-spectrum mutants of the c-KIT kinase []. It was developed using a type II kinase inhibitor binding element hybrid design approach, demonstrating efficacy in various preclinical models of gastrointestinal stromal tumors [].

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This research focuses on a series of sulfonamide derivatives designed and synthesized as potent urease inhibitors []. The study investigated their antioxidant activity and used molecular docking to understand their interactions with the urease enzyme [].

[N-(4-Oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)-thiazolidin-2-ylidene)]acetamide/benzamides

Compound Description: This study focuses on synthesizing a series of 1,8-naphthyridine-based 2-iminothiazolidin-4-one derivatives []. These compounds were then evaluated for their antibacterial activity against various bacterial strains [].

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

Compound Description: ABT-869 is an orally active multitargeted receptor tyrosine kinase (RTK) inhibitor developed through structure-based design []. This compound exhibits potent inhibition against the vascular endothelial growth factor receptor and platelet-derived growth factor receptor families [].

Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II)

Compound Description: This copper(II) complex utilizes N4-acetylsulfadiazine, a metabolite of the antibacterial sulfadiazine, as a ligand []. Although N4-acetylsulfadiazine itself lacks antibacterial activity, this complex demonstrated moderate growth inhibition against various bacteria in vitro [].

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutants []. This compound shows promise as a potential therapeutic agent for acute myeloid leukemia by selectively targeting FLT3-ITD mutants with minimal effect on wild-type FLT3 and other kinases like cKIT [].

2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides

Compound Description: This study centers around the synthesis and characterization of various 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamide derivatives []. These compounds were subsequently evaluated for their antioxidant activity using the DPPH radical scavenging method [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

Compound Description: This compound was synthesized through the reaction of a pyrazole-1-carbothioamide derivative with N-(4-nitrophenyl)maleimide []. The successful cyclization was confirmed by FT-IR, NMR, and LCMS analyses [].

N-(2-Thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl) amino]phenyl} acetamide

Compound Description: This study investigated the effects of this non-steroidal anti-inflammatory compound on inflammatory and apoptotic markers in a rat model of cerebral ischemia-reperfusion injury [].

N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety

Compound Description: A series of these thiazole-(benz)azole derivatives were synthesized and their anticancer activities were evaluated [].

N-[4-(4-Nitro­benzyl­ideneamino)phen­yl]acetamide

Compound Description: This compound was synthesized via a solid-state reaction and its crystal structure was analyzed [].

N -[4-({2-[1-(piridin-2-il)etiliden]hidrazincarbotioil}amino) fenil]acet-amidă

Compound Description: This compound showed potent anticancer activity against cervical cancer cells (HeLa) with an 84% inhibition rate at 100 µM/L concentration [].

(S)-4-Acetyl-2-[[4-[3-[[2-(3, 4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]methyl] imidazole (S-51)

Compound Description: S-51 is a highly cardioselective beta-adrenoceptor antagonist devoid of intrinsic sympathomimetic activity (ISA) []. Its development involved exploring structure-activity relationships to reduce ISA [].

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: OR-1896 is a metabolite of levosimendan, a drug that enhances cardiac contractility. OR-1896 itself exhibits vasodilatory effects, mediated through the activation of ATP-sensitive potassium channels [].

N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives

Compound Description: These chalcone derivatives were synthesized and their antileishmanial activity was investigated against Leishmania (Viannia) panamensis promastigotes [].

4-[(3-Methylphenyl)(phenyl)amino] Benzoic Acid (MPPBA)

Compound Description: MPPBA was used to create self-assembled monolayers (SAMs) on silicon and indium-tin oxide (ITO) electrodes to modify organic diodes and improve hole injection [].

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound, synthesized using a cost-effective approach, was designed as a potential anticancer agent based on the pharmacophore hybridization approach [].

Compound Description: These compounds are novel naphtho-furan derivatives synthesized and tested for their antimicrobial activity [].

N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide

Compound Description: This compound, synthesized via a three-component, one-pot reaction, exhibits interesting photochromic properties in both solid and solution states [].

N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide

Compound Description: The crystal structure of this compound was analyzed, revealing two symmetry-independent molecules in the asymmetric unit [].

N‐{4‐[(2‐Phenyl‐1H‐indol‐3‐yl)diazen­yl]­phenyl}­acetamide

Compound Description: The crystal structure of this compound was determined, revealing the planar nature of its rings and indole system [].

N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate

Compound Description: The crystal structure of this compound was analyzed, revealing the formation of infinite chains along the b axis due to intermolecular hydrogen bonding [].

2-(N –Substituted Hydrazino)-N-[4-(5-methyl-benzoxazol-2-yl)-phenyl]-acetamide

Compound Description: This series of compounds, synthesized from a benzoxazole derivative, was tested for antimicrobial and anti-inflammatory activities [].

N-[4-(Benzylsulfamoyl)phenyl]acetamide

Compound Description: This compound adopts a folded conformation, allowing its benzene rings to be in close proximity [].

Compound Description: This compound is an impurity identified in the synthesis of the antibacterial drug sulfamethizole [].

2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide

Compound Description: This compound served as a versatile starting material for synthesizing diverse heterocyclic compounds, including pyrazole, thiazole, 1,3,4-thiadiazole, and thiophene derivatives [].

10,10-bis[4-(4- amino-3-trifluoromethylphenoxy)phenyl]- 9(10H)-anthrone (BATFPA)

Compound Description: BATFPA is a novel aromatic diamine used to synthesize fluorinated polyamides with desirable properties like high optical transparency, low dielectric constant, and light color []. These polymers have potential applications in various fields, including optoelectronics and membrane technology [].

N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate

Compound Description: This compound's crystal structure and Hirshfeld surface analysis revealed the presence of various intermolecular interactions, including hydrogen bonds and C—H⋯π interactions, contributing to its crystal packing and stability [].

2‐(4‐substitutedbenzyl‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐phenyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides

Compound Description: This research investigated a series of these compounds for their positive inotropic effects, which enhance the force of heart muscle contractions []. The study measured their effects on left atrial stroke volume in isolated rabbit hearts, comparing their potency to the standard drug milrinone [].

N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor identified as a potential anticancer agent [].

5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile

Compound Description: These two compounds, with similar structures, were studied for their conformational preferences and intermolecular interactions [].

4‐(het)arylimino‐3‐(trifluoromethyl)‐5‐phenylpyrazoles

Compound Description: These compounds, synthesized as potential analgesics, were evaluated for their analgesic activity using the “hot plate” test in vivo. Some compounds exhibited greater analgesic effects compared to the parent 4-aminopyrazole, diclofenac, and metamizole [].

N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide

Compound Description: This compound was utilized as a starting material for synthesizing various pyridazine and pyrimidine derivatives []. The synthesized heterocycles were subsequently screened for their biological activity [].

Properties

Product Name

N-{4-[(3-propoxybenzyl)amino]phenyl}acetamide

IUPAC Name

N-[4-[(3-propoxyphenyl)methylamino]phenyl]acetamide

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C18H22N2O2/c1-3-11-22-18-6-4-5-15(12-18)13-19-16-7-9-17(10-8-16)20-14(2)21/h4-10,12,19H,3,11,13H2,1-2H3,(H,20,21)

InChI Key

ROBZMGCNUUCXNJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.